Cyclopentane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality Cyclopentane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

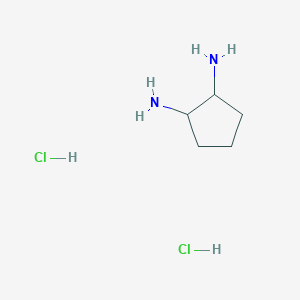

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121187-63-1 | |

| Record name | cyclopentane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentane-1,2-diamine Dihydrochloride: Structure, Synthesis, and Applications

Abstract

Cyclopentane-1,2-diamine dihydrochloride, a chiral diamine salt, serves as a critical building block in modern organic synthesis, particularly in the fields of medicinal chemistry and asymmetric catalysis. Its rigid, five-membered ring structure and the stereochemical relationship of its two amino groups provide a unique scaffold for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and applications of cyclopentane-1,2-diamine dihydrochloride, with a particular focus on its utility for researchers, scientists, and drug development professionals. This document delves into the nuances of its isomeric forms, provides insights into synthetic methodologies, and explores its role as a chiral ligand and a precursor to bioactive molecules.

Introduction

Vicinal diamines are a privileged structural motif in a vast array of biologically active compounds and are indispensable as chiral ligands in asymmetric synthesis.[1] Among these, cyclopentane-1,2-diamine, particularly in its enantiomerically pure forms, has garnered significant attention. The dihydrochloride salt is the common commercially available and stable form of this diamine, facilitating its handling and storage. The cyclopentane backbone imparts a greater degree of conformational rigidity compared to its acyclic analogues, which is often a desirable trait in the design of ligands for stereoselective catalysis. This guide will explore the fundamental aspects of cyclopentane-1,2-diamine dihydrochloride, providing a foundation for its effective utilization in research and development.

Molecular Structure and Stereochemistry

The fundamental structure of cyclopentane-1,2-diamine consists of a five-membered carbocyclic ring substituted with two amino groups on adjacent carbons. The IUPAC name for the parent compound is cyclopentane-1,2-diamine.[2] The dihydrochloride salt is formed by the protonation of both amino groups by two equivalents of hydrochloric acid.

The stereochemistry of cyclopentane-1,2-diamine is of paramount importance as it dictates its application, especially in asymmetric synthesis. The molecule can exist as three stereoisomers:

-

(1R,2R)-cyclopentane-1,2-diamine: A chiral trans isomer.

-

(1S,2S)-cyclopentane-1,2-diamine: The enantiomer of the (1R,2R) isomer, also a trans configuration.

-

cis-cyclopentane-1,2-diamine: A meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry.

The trans-isomers are C₂-symmetric, a property that is highly sought after in the design of chiral ligands for asymmetric catalysis.

Caption: Stereoisomers of cyclopentane-1,2-diamine.

Physicochemical Properties

Cyclopentane-1,2-diamine dihydrochloride is typically a white to off-white or yellow solid.[3] It is soluble in water and lower alcohols. The presence of the hydrochloride salt significantly increases its stability and ease of handling compared to the free diamine, which is more susceptible to oxidation.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 173.08 g/mol | [2] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Synthesis and Purification

The synthesis of cyclopentane-1,2-diamine dihydrochloride isomers has been approached through various routes, often targeting the free diamine which is subsequently converted to the dihydrochloride salt.

Synthesis of trans-Cyclopentane-1,2-diamine

The synthesis of racemic and enantiomerically pure trans-cyclopentane-1,2-diamine has been a subject of considerable research.

Protocol 1: Racemic Synthesis from Diethyl Glutarate

A classical approach involves the Dieckmann condensation of diethyl glutarate, followed by a series of transformations.

Caption: Synthetic workflow for racemic trans-cyclopentane-1,2-diamine.

Experimental Protocol (Conceptual):

-

Dieckmann Condensation: Diethyl glutarate is treated with a strong base (e.g., sodium ethoxide) to yield 2-carbethoxycyclopentanone.

-

Nitrosation and Oximation: The resulting β-keto ester is subjected to nitrosation followed by reduction and oximation to form cyclopentane-1,2-dione dioxime.

-

Reduction: The dioxime is then reduced, for example by catalytic hydrogenation or with a dissolving metal reduction, to yield a mixture of cis- and trans-cyclopentane-1,2-diamine, from which the trans-isomer can be separated.

Enantioselective Synthesis:

Enantiomerically pure trans-cyclopentane-1,2-diamine can be obtained through the resolution of the racemic mixture using chiral acids like tartaric acid. Alternatively, asymmetric syntheses have been developed.

Synthesis of cis-Cyclopentane-1,2-diamine

A diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been reported via an organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.[5]

Preparation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared by treating a solution of the free diamine in an appropriate solvent (e.g., ethanol, isopropanol, or diethyl ether) with a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution).

Experimental Protocol (General):

-

Dissolve the cyclopentane-1,2-diamine isomer in a minimal amount of a suitable alcohol (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in ethanol dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Purification

Recrystallization is the most common method for purifying cyclopentane-1,2-diamine dihydrochloride. A suitable solvent system, such as ethanol/water or isopropanol/ether, can be used. The purity can be assessed by melting point determination and analytical techniques such as HPLC and NMR spectroscopy.

Applications in Drug Development and Asymmetric Catalysis

The rigid C₂-symmetric backbone of trans-cyclopentane-1,2-diamine makes it a valuable chiral auxiliary and ligand in asymmetric synthesis.

Chiral Ligands for Asymmetric Catalysis

trans-Cyclopentane-1,2-diamine is a precursor to a variety of chiral ligands, including salen-type and Trost-type ligands. These ligands, when complexed with transition metals (e.g., ruthenium, rhodium, iridium), catalyze a wide range of enantioselective transformations, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

The mechanism of action in these catalytic systems often involves the formation of a chiral metal complex where the diamine ligand creates a chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of the reaction by favoring the approach of the substrate from a specific direction.

Caption: Role of cyclopentane-1,2-diamine in asymmetric catalysis.

Precursor for Bioactive Molecules

The cyclopentane ring is a common scaffold in many biologically active molecules and natural products.[6] The vicinal diamine functionality provides two points for further elaboration, allowing for the synthesis of diverse libraries of compounds for drug discovery. While specific examples of marketed drugs containing the cyclopentane-1,2-diamine core are not as prevalent as those with its cyclohexane analogue, its use as a building block in the synthesis of investigational drugs and complex natural products is documented in the scientific literature. For instance, cyclopentane derivatives are key components in certain antiviral and anticancer agents.

Analytical Characterization

The structural elucidation and purity assessment of cyclopentane-1,2-diamine dihydrochloride are typically performed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methine protons (CH-NH₃⁺) and the methylene protons (CH₂) of the cyclopentane ring. The chemical shifts and coupling constants of the methine protons are diagnostic for the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methine and methylene carbons. The number of signals will depend on the symmetry of the isomer.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching vibrations of the ammonium groups (typically in the range of 3200-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-H stretching and bending vibrations of the cyclopentane ring.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of trans-cyclopentane-1,2-diamine. Derivatization with a chiral or UV-active agent may be necessary for detection.

Safety and Handling

Cyclopentane-1,2-diamine dihydrochloride is classified as an irritant.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere to prevent moisture absorption.[3]

Conclusion

Cyclopentane-1,2-diamine dihydrochloride is a valuable and versatile building block for chemical synthesis. Its well-defined stereochemistry and conformational rigidity make it particularly useful in the development of chiral ligands for asymmetric catalysis and as a scaffold for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its structure, synthesis, and applications, intended to empower researchers and drug development professionals in leveraging its full potential. Further research into novel synthetic routes and applications of this compound is expected to continue to expand its role in cutting-edge chemical research.

References

- González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925.

- PubChem. (n.d.). cis-Cyclopentane-1,2-diamine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-diamine dihydrochloride. Merck.

- ChemicalBook. (n.d.). cis-Cyclopropane-1,2-diaMine dihydrochloride(63466-89-7) 1H NMR spectrum.

- MilliporeSigma. (n.d.). cis-Cyclopentane-1,2-diamine dihydrochloride.

- Digikogu. (n.d.). Asymmetric Organocatalytic Reactions of Cyclopentane-1,2-dione.

- PubChem. (n.d.). Cyclopentane-1,2-diamine dihydrochloride. National Center for Biotechnology Information.

- Preegel, G., Silm, E., et al. (2017). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. Synthesis, 49(12), 2735-2744.

- Organic Chemistry Frontiers. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-diamine dihydrochloride.

- AChemBlock. (n.d.). (1R,2R)-cyclopentane-1,2-diamine dihydrochloride 97%.

- ChemicalBook. (n.d.). Cyclopentane(287-92-3) 13C NMR spectrum.

- Google Patents. (n.d.). CN1876636A - Cyclopentane1,2-diimide preparation method.

- Kormos, C. M., et al. (2012). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & medicinal chemistry letters, 22(16), 5262–5265.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

- Schettino, V., Marzocchi, M. P., & Califano, S. (1969). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d 10. The Journal of Chemical Physics, 51(12), 5264-5272.

- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.

- PubChem. (n.d.). rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Selected examples of chiral 1,2‐diamine‐based biologically active...

Sources

- 1. Page loading... [guidechem.com]

- 2. Cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 12988586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-Cyclopentane-1,2-diamine dihydrochloride | 310872-08-3 [sigmaaldrich.com]

- 4. cis-Cyclopentane-1,2-diamine dihydrochloride | 310872-08-3 [sigmaaldrich.com]

- 5. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

An In-Depth Technical Guide to Cyclopentane-1,2-diamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of cyclopentane-1,2-diamine dihydrochloride, a critical chiral building block for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document delves into the compound's physical and chemical properties, outlines synthetic and purification methodologies, and explores its applications, particularly as a chiral ligand.

Structural Framework and Physicochemical Properties

Cyclopentane-1,2-diamine dihydrochloride is the salt form of cyclopentane-1,2-diamine, a cyclic diamine that exists as two main stereoisomers: cis and trans. The dihydrochloride salt is favored in practical applications due to the increased stability and water solubility it imparts to the otherwise air-sensitive free diamine.[1]

The core structure consists of a five-membered cyclopentane ring with two amine functional groups on adjacent carbons. The spatial arrangement of these amino groups defines the cis and trans isomers, which are not superimposable, rendering the trans isomer a chiral molecule existing as a pair of enantiomers, (1R,2R) and (1S,2S). The cis isomer is a meso compound.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of cyclopentane-1,2-diamine dihydrochloride is presented in Table 1. It is important to note that while general properties are known, specific experimental data such as melting point and pKa values are not consistently reported across commercial suppliers and in the scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][3] |

| Molecular Weight | 173.08 g/mol | [2][3] |

| Appearance | White to yellow solid | |

| Isomers | cis (meso) and trans (chiral, as a racemic mixture or as individual enantiomers) | [1] |

| Melting Point | Not consistently reported. | [4][5] |

| Solubility | Soluble in water. | [1] |

| Stability | The dihydrochloride salt is more stable than the free diamine. | [1] |

Note on Data Gaps: The lack of a definitive public record for properties like melting point and pKa necessitates experimental determination for any application requiring this precise data.

Stereochemistry: The Key to Asymmetric Synthesis

The chirality of trans-cyclopentane-1,2-diamine is fundamental to its primary application in asymmetric catalysis. The rigid cyclopentane backbone holds the two amino groups in a fixed spatial relationship, which is crucial for the effective transfer of chirality in a catalytic cycle.

Figure 1: Stereoisomers of cyclopentane-1,2-diamine.

Synthesis and Purification

The synthesis of cyclopentane-1,2-diamine dihydrochloride can be approached through various routes, often starting from cyclopentene or related precursors. The choice of synthetic pathway can influence the stereochemical outcome, yielding either the cis or trans isomer.

General Synthetic Approach

A common strategy for the synthesis of the cis-diamine involves the dihydroxylation of cyclopentene, followed by conversion of the diol to a diazide, and subsequent reduction. The dihydrochloride salt is then obtained by treating the free diamine with hydrochloric acid.[6]

Figure 2: A synthetic pathway to cis-cyclopentane-1,2-diamine dihydrochloride.

Experimental Protocol: Synthesis of cis-Cyclopentane-1,2-diamine Dihydrochloride

The following is a representative, generalized protocol based on established chemical transformations.[6][7]

Step 1: Dihydroxylation of Cyclopentene

-

To a stirred solution of cyclopentene in an appropriate solvent system (e.g., t-butanol/water), add a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant (e.g., N-methylmorpholine N-oxide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Extract the product, cis-cyclopentane-1,2-diol, with an organic solvent and purify by distillation or recrystallization.

Step 2: Conversion to cis-1,2-Diazidocyclopentane

-

To a solution of cis-cyclopentane-1,2-diol in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add methanesulfonyl chloride at 0 °C.

-

After formation of the dimesylate, add sodium azide in a polar aprotic solvent (e.g., DMF) and heat the mixture to effect the substitution.

-

Extract the resulting cis-1,2-diazidocyclopentane and use it in the next step without extensive purification due to its potential instability.

Step 3: Reduction to cis-Cyclopentane-1,2-diamine

-

In a pressure vessel, dissolve the crude cis-1,2-diazidocyclopentane in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture until the reduction is complete.

-

Filter the reaction mixture to remove the catalyst.

Step 4: Formation of the Dihydrochloride Salt

-

To the filtrate containing the free diamine, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) until the pH is acidic.

-

The cyclopentane-1,2-diamine dihydrochloride will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Purification by Recrystallization

For high-purity applications, recrystallization is the preferred method of purification. The choice of solvent is critical and should be determined empirically. A good solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling.

General Recrystallization Protocol:

-

Dissolve the crude cyclopentane-1,2-diamine dihydrochloride in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of alcohol and water).

-

If the solution is colored, treat it with activated carbon and filter while hot.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the cyclopentane ring. The chemical shifts and coupling patterns will be influenced by the stereochemistry (cis or trans) and the presence of the ammonium groups. The protons on the carbons bearing the -NH₃⁺ groups will be deshielded and appear at a lower field compared to the other methylene protons on the ring. The NH₃⁺ protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display three signals for the cis isomer (due to symmetry) and three for the trans isomer. The carbons attached to the nitrogen atoms will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the ammonium groups and the cyclopentane ring. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching of the N-H bonds in the ammonium ions.

-

N-H bending: A medium to strong absorption around 1600-1500 cm⁻¹.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the cyclopentane ring.

-

C-H bending: Peaks in the 1470-1430 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of the free diamine (C₅H₁₂N₂) would be expected at m/z 100.10. Under typical ionization conditions for the dihydrochloride salt, fragmentation patterns would likely involve the loss of HCl and subsequent fragmentation of the cyclopentane ring.

Applications in Drug Development and Asymmetric Synthesis

The primary utility of chiral cyclopentane-1,2-diamine lies in its role as a ligand in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Chiral Ligand in Asymmetric Hydrogenation and Transfer Hydrogenation

trans-Cyclopentane-1,2-diamine and its derivatives are effective ligands for transition metals such as ruthenium, rhodium, and iridium in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[8][9] These reactions are crucial for the synthesis of chiral alcohols and amines, which are common structural motifs in active pharmaceutical ingredients.

Figure 3: Role of chiral diamine ligands in asymmetric hydrogenation.

Synthesis of Biologically Active Molecules

The cyclopentane ring is a key structural component in a variety of biologically active molecules, including antiviral and anticancer agents.[10][11] Chiral diamines serve as valuable starting materials or key intermediates in the synthesis of these complex molecules.

-

Antiviral Nucleoside Analogues: The cyclopentane ring can act as a carbocyclic mimic of the ribose sugar in nucleosides. This modification can enhance the metabolic stability of the drug. While direct examples of cyclopentane-1,2-diamine dihydrochloride in marketed antiviral drugs are not prominent in the literature, its role as a chiral building block makes it a valuable tool in the synthesis of novel carbocyclic nucleoside analogues.[12][13][14]

-

Anticancer Agents: Derivatives of cyclic diamines are being explored for their potential in anticancer drug design. For instance, they can be incorporated into anthraquinone derivatives to improve their efficacy and overcome drug resistance.[11]

Safety and Handling

Cyclopentane-1,2-diamine dihydrochloride is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Cyclopentane-1,2-diamine dihydrochloride is a valuable chiral building block with significant applications in asymmetric synthesis and as a precursor for biologically active molecules. Its rigid cyclopentane framework and the defined stereochemistry of its amino groups make it an effective ligand for a range of metal-catalyzed reactions. While there are gaps in the publicly available physicochemical data for this compound, its utility in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries is well-established. Further research into its applications is likely to uncover new and innovative uses for this versatile chiral diamine.

References

-

PubChem. (n.d.). Cyclopentane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride. Retrieved from [Link]

- Thakur, V. V., & Eyre, C. A. (2025, May 11). Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. University of Auckland.

- Zhang, X., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

- Blanco, J. M., et al. (2004). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin.

- Sues, P. E. (2016). Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. University of Toronto.

- Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry.

- Pant, P., et al. (2018). Synthesis and Antiviral Evaluation of Cyclopentyl Nucleoside Phosphonates. European Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

- Schmalz, H.-G., & Rinner, U. (1975). Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor.

- González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews.

-

Request PDF. (n.d.). Syntheses of 1′,2′-cyclopentyl nucleosides as potential antiviral agents. Retrieved from [Link]

- Studzińska, R., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers.

-

Chongqing Chemdad Co., Ltd. (n.d.). cis-cyclopentane-1,2-diamine dihydrochloride. Retrieved from [Link]

- Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Gotor, V., et al. (2010). Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines. WO2010007202A1.

- Veselý, J., & Číhal, A. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry.

- Roy, A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters.

- Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)

Sources

- 1. cis-cyclopentane-1,2-diamine dihydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 12988586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 66730598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 13. Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues [jstage.jst.go.jp]

- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis methods for chiral cyclopentane-1,2-diamine

An In-depth Technical Guide to the Synthesis of Chiral Cyclopentane-1,2-diamine

Foreword: Re-evaluating a Privileged Scaffold

In the landscape of asymmetric synthesis, chiral 1,2-diamines are revered as "privileged" ligands and auxiliaries.[1][2] Their ability to form stable, well-defined chelates with transition metals underpins some of the most powerful catalytic systems known.[3][4][5] For decades, trans-1,2-diaminocyclohexane (DACH) has been the undisputed workhorse in this class, benefiting from well-established, scalable synthetic routes.[1][6] Its lower homologue, trans-cyclopentane-1,2-diamine, despite being reported early in chemical literature, has historically been sidelined.[7][8] This is not due to a lack of potential, but rather to significant synthetic hurdles: the free diamine is notoriously unstable and prone to oxidation, and classical resolution methods that work for DACH fail for the cyclopentane core.[7][8][9]

However, the unique conformational constraints of the five-membered ring offer a distinct stereoelectronic profile, promising novel reactivity and selectivity in catalysis. Recent advances in biocatalysis and stereoselective synthesis have finally unlocked practical access to this valuable chiral building block, stimulating a renaissance of interest among researchers and drug development professionals.[7] This guide provides a comprehensive overview of the core synthetic strategies for obtaining enantiomerically pure trans-cyclopentane-1,2-diamine, focusing on the causality behind methodological choices and providing field-proven protocols.

Part 1: The Challenge of Resolution: From Classical Failure to Biocatalytic Success

The most direct route to a chiral molecule is often the separation of a readily prepared racemic mixture. For diamines, this typically involves forming diastereomeric salts with a chiral acid, separating them by fractional crystallization, and then liberating the free enantiomers.[10][11][12]

The Inadequacy of Classical Resolution

While L-(+)-tartaric acid is an exceptionally effective resolving agent for racemic trans-DACH, all documented attempts to resolve racemic trans-cyclopentane-1,2-diamine using this and other common chiral acids have been unsuccessful.[7] The resulting diastereomeric salts exhibit similar solubilities, preventing efficient separation through crystallization. This critical divergence from its six-membered ring counterpart is a primary reason for the diamine's historical obscurity and necessitates more sophisticated resolution strategies.

Enzymatic Kinetic Resolution: The Key Breakthrough

Kinetic resolution, where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, offers a powerful alternative. Biocatalysis, specifically using lipases, has proven to be the most effective strategy for resolving racemic trans-cyclopentane-1,2-diamine.[13]

The seminal work in this area employs Lipase B from Candida antarctica (CAL-B) to catalyze a sequential aminolysis reaction with dimethyl malonate as the acyl donor.[9][13] The causality here is elegant: the enzyme's chiral active site preferentially acylates one enantiomer of the diamine. In this specific system, the (1R,2R)-enantiomer is selectively diacylated, forming a bis(amidoester). This large, functionalized product is physically distinct from the unreacted (1S,2S)-diamine, allowing for straightforward separation.

// Nodes racemate [label="Racemic (±)-trans-\nCyclopentane-1,2-diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="Candida antarctica Lipase B\n(CAL-B)\n+ Dimethyl Malonate", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Enzymatic Kinetic\nResolution", shape=oval, style=dashed]; unreacted [label="(1S,2S)-Diamine\n(Unreacted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="(1R,2R)-bis(amidoester)\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Chromatographic\nSeparation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_S [label="Enantiopure\n(1S,2S)-Diamine", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_R [label="Hydrolysis to yield\nEnantiopure (1R,2R)-Diamine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges racemate -> reaction [label="Substrate"]; enzyme -> reaction; reaction -> {unreacted, product} [label="Selective Acylation"]; unreacted -> separation; product -> separation; separation -> final_S [label="Isolated"]; separation -> final_R [label="Isolated & Processed"]; }

Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data Summary for Enzymatic Resolution

| Parameter | Value | Source |

| Enzyme | Candida antarctica Lipase B (CAL-B) | [9][13] |

| Acylating Agent | Dimethyl Malonate | [13] |

| Product (1R,2R) | (1R,2R)-bis(amidoester) | [7] |

| Remaining Substrate (1S,2S) | >99% enantiomeric excess (ee) | [7] |

| Overall Yield | ~32% for (1S,2S)-enantiomer | [7] |

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-Cyclopentane-1,2-diamine

Materials:

-

Racemic trans-cyclopentane-1,2-diamine

-

Immobilized Candida antarctica Lipase B (CAL-B)

-

Dimethyl malonate

-

Anhydrous solvent (e.g., Dioxane or THF)

-

Silica gel for chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve racemic trans-cyclopentane-1,2-diamine (1.0 equiv.) in anhydrous dioxane.

-

Addition of Reagents: To the stirred solution, add dimethyl malonate (2.2 equiv.).

-

Enzyme Addition: Add immobilized CAL-B (a typical starting point is by weight, e.g., 500 mg per mmol of diamine).

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 45 °C). The progress of the resolution is monitored by chiral HPLC or GC by taking small aliquots over time, checking for the enantiomeric excess of the remaining unreacted diamine.

-

Work-up: Once the desired enantiomeric excess is reached (typically >99% ee for the unreacted diamine), filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted (1S,2S)-diamine and the product, (1R,2R)-bis(amidoester). Purify this mixture using silica gel column chromatography to separate the two components.

-

Liberation of (1R,2R)-Diamine (Optional): The purified (1R,2R)-bis(amidoester) can be hydrolyzed under acidic or basic conditions to yield the enantiopure (1R,2R)-diamine.

Part 2: The Chiral Pool Approach: A Stereochemically Defined Path

An alternative to resolution is to begin with a molecule that is already enantiopure—a strategy known as the "chiral pool" approach. This method builds the target molecule from a readily available chiral starting material, transferring the existing stereochemistry into the final product.

Synthesis from Enantiopure 2-Aminocyclopentanol

A robust pathway begins with enantiopure trans-2-aminocyclopentanol, which is itself accessible through enzymatic resolution.[13] The logic of this synthesis relies on a series of stereospecific reactions to introduce the second amino group.

The key transformation is an SN2 reaction. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate). This activated intermediate is then treated with a nitrogen nucleophile, typically sodium azide. The azide attacks from the face opposite to the leaving group, ensuring an inversion of configuration at that center. This process converts the cis relationship of the protected amine and the leaving group into the desired trans relationship of the two nitrogen functionalities. A final reduction of the azide (e.g., by catalytic hydrogenation) furnishes the target trans-1,2-diamine.

// Nodes start [label="(1R,2S)-2-Aminocyclopentanol\n(Enantiopure)", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="N-Protection\n(e.g., Boc)", shape=oval, style=dashed]; activate [label="OH Activation\n(e.g., MsCl, Et3N)", shape=oval, style=dashed]; protected_alcohol [label="N-Boc-aminocyclopentanol", fillcolor="#FBBC05", fontcolor="#202124"]; activated_alcohol [label="N-Boc-aminocyclopentyl\nMesylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2 [label="SN2 Displacement\n(NaN3, DMF)", shape=oval, style=dashed]; azide [label="trans-Azido Amine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce [label="Reduction & Deprotection\n(e.g., H2, Pd/C; then HCl)", shape=oval, style=dashed]; final [label="(1R,2R)-trans-\nCyclopentane-1,2-diamine", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> protect; protect -> protected_alcohol; protected_alcohol -> activate; activate -> activated_alcohol; activated_alcohol -> sn2 [label="Inversion of\nStereochemistry"]; sn2 -> azide; azide -> reduce; reduce -> final; }

Caption: Synthesis from a Chiral Pool Precursor.

Routes via Curtius Rearrangement

Another documented chiral pool synthesis starts from a chiral carboxylic acid precursor. A key step in this route involves the Curtius rearrangement of an acyl azide to an isocyanate, which is then trapped to form a protected amine (carbamate).[7] This strategy allows for the installation of a nitrogen atom with retention of configuration, providing another reliable method for controlling the final product's stereochemistry.

Part 3: Modern Asymmetric Strategies: Building Chirality Directly

While resolution and chiral pool methods are effective, the most elegant strategies involve asymmetric synthesis, where the chiral centers are created selectively from an achiral precursor.

Asymmetric Diamination of Alkenes

The direct, enantioselective 1,2-diamination of alkenes is a highly atom-economical and attractive route.[4] While methods for this transformation are well-developed for other substrates, their application to cyclopentene to generate the trans-diamine is an area of ongoing research. These reactions typically involve a chiral catalyst, often based on metals like palladium, copper, or iridium, that coordinates to the alkene and directs the nucleophilic attack of the nitrogen sources from a specific face.[14]

Asymmetric Cycloadditions

[3+2] cycloaddition reactions offer a powerful way to construct the five-membered ring with inherent stereocontrol. For example, a highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition has been reported for synthesizing cis-cyclopentane-1,2-diamine derivatives.[15] Although this produces the cis isomer, it highlights the potential of modern catalytic methods to build the cyclopentane diamine core. Adapting such strategies to control both relative and absolute stereochemistry for the trans isomer is a frontier in the field.

Handling and Stability Considerations

A critical, field-proven insight is the instability of the free trans-cyclopentane-1,2-diamine.[7][8] It is a hygroscopic liquid that readily absorbs atmospheric CO₂ and is susceptible to oxidation, even under an inert atmosphere.[9] For this reason, it is almost always handled and stored as a more stable salt, such as the dihydrochloride, or as a protected derivative (e.g., with Boc or Cbz groups). When the free diamine is required for a reaction, it is typically generated in situ from its salt by treatment with a base just prior to use.

Conclusion: An Old Molecule with New Tricks

The synthesis of chiral trans-cyclopentane-1,2-diamine is a compelling case study in the evolution of synthetic chemistry. Once a chemical curiosity hampered by challenging purification, it is now accessible through robust and reliable methods, primarily powered by the selectivity of biocatalysis and the ingenuity of chiral pool strategies. As researchers continue to explore its utility as a chiral ligand and a pharmaceutical building block, the development of direct asymmetric syntheses will undoubtedly become a greater focus. The "forgotten diamine" has been rediscovered, and its full potential in catalysis and drug development is now ready to be explored.[8]

References

-

Luna, A., Alfonso, I., & Gotor, V. (2002). Biocatalytic Approaches toward the Synthesis of Both Enantiomers of trans-Cyclopentane-1,2-diamine. Organic Letters, 4(21), 3627–3629). [Link]

- Gotor, V., Rebolledo, F., & González, J. (2010). Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]

-

Wang, Y., et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 8(1), 59-64. [Link]

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine. PubMed. [Link]

- Gawroński, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.

-

Alexakis, A., et al. (2005). trans-1,2-Diaminocyclopentane-Based Catalyst for the Asymmetric Addition of Alkyl, Aryl, and Vinyl Groups to Ketones. ChemInform, 36(18). [Link]

-

Chegg. (2022). Solved Resolution of (+)-trans-1,2-cyclohexanediamine. Chegg.com. [Link]

-

Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

-

Mohrig, J. R., et al. (2006). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 83(9), 1361. [Link]

-

Gao, C.-Z., et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

-

MDPI. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. MDPI. [Link]

-

Zhang, Q., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(24), 8794–8803. [Link]

Sources

- 1. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chegg.com [chegg.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rua.ua.es [rua.ua.es]

- 15. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride: A Technical Guide for Advanced Synthesis and Pharmaceutical Applications

CAS Number: 1030390-38-5[1][2][3]

Authored by a Senior Application Scientist

Introduction: In the landscape of modern pharmaceutical development and asymmetric synthesis, the strategic use of chiral building blocks is paramount for achieving high enantioselectivity and biological efficacy.[4][5][6] Among these, chiral diamines have emerged as privileged scaffolds due to their ability to form stable, stereochemically defined metal complexes that catalyze a wide array of enantioselective transformations.[4] This technical guide provides an in-depth exploration of (1R,2R)-cyclopentane-1,2-diamine dihydrochloride, a C₂-symmetric diamine that offers a unique combination of conformational rigidity and synthetic versatility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application as a pivotal component in the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Elucidation

(1R,2R)-cyclopentane-1,2-diamine dihydrochloride is the hydrochloride salt of the parent diamine, which enhances its stability and ease of handling. The core structure features a five-membered cyclopentane ring with two amine functionalities in a trans configuration, conferring a rigid and predictable three-dimensional geometry.[4]

| Property | Value | Source |

| CAS Number | 1030390-38-5 | [1][2][3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][7] |

| Molecular Weight | 173.09 g/mol | [1][7] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | ≥98% | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of (1R,2R)-cyclopentane-1,2-diamine dihydrochloride is critical for its unambiguous identification and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum of a chiral 1,2-diamine can be complex due to the diastereotopic nature of the methylene protons. However, for the C₂-symmetric (1R,2R)-isomer, a degree of simplification is expected. The chemical shifts of the methine protons (CH-NH₂) are of particular diagnostic value.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached nitrogen atoms.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum of an amine hydrochloride is characterized by the presence of broad absorption bands in the region of 2400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium salt.[10][11] The C-N stretching vibrations are also observable.[12]

Enantioselective Synthesis: A Step-by-Step Protocol

The enantioselective synthesis of (1R,2R)-cyclopentane-1,2-diamine is a critical step in its utilization. One effective strategy involves the resolution of a racemic mixture of the diamine. The following protocol is a representative method for obtaining the enantiomerically pure dihydrochloride salt.

Synthesis of Racemic trans-Cyclopentane-1,2-diamine

A common route to the racemic trans-diamine involves the dihydroxylation of cyclopentene, followed by conversion to the corresponding diazide and subsequent reduction.

Resolution of Racemic trans-Cyclopentane-1,2-diamine

The resolution of the racemic diamine can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Formation of (1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride

Once the desired enantiomer of the free diamine is isolated, it is converted to the more stable dihydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the enantiomerically pure (1R,2R)-cyclopentane-1,2-diamine in a suitable solvent such as methanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain (1R,2R)-cyclopentane-1,2-diamine dihydrochloride as a white crystalline solid.

Applications in Asymmetric Catalysis and Drug Development

The true value of (1R,2R)-cyclopentane-1,2-diamine lies in its application as a chiral ligand in asymmetric catalysis.[4] Its C₂-symmetric structure and the presence of two coordinating nitrogen atoms allow for the formation of well-defined, chiral metal complexes that can induce high levels of enantioselectivity in a variety of chemical transformations.

Ligand Synthesis and Catalyst Formation

The primary amino groups of (1R,2R)-cyclopentane-1,2-diamine serve as versatile handles for the synthesis of a wide range of chiral ligands, including Schiff bases, phosphinamides, and N-heterocyclic carbenes. These ligands can then be complexed with various transition metals, such as rhodium, ruthenium, and iridium, to generate highly active and enantioselective catalysts.

Caption: General workflow for the synthesis of chiral catalysts from (1R,2R)-cyclopentane-1,2-diamine.

Case Study: Asymmetric Hydrogenation in Pharmaceutical Synthesis

A key application of catalysts derived from (1R,2R)-cyclopentane-1,2-diamine is in the asymmetric hydrogenation of prochiral ketones and olefins. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient production of enantiomerically pure drug intermediates.

Workflow for Asymmetric Hydrogenation:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]

- 3. Cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 12988586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (1R,2R)-Cyclopentane-1,2-diamine | 3145-88-8 [smolecule.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 66730598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Molecular Architecture and Synthetic Utility of cis-Cyclopentane-1,2-diamine Dihydrochloride

Executive Summary & Physicochemical Profiling

In the landscape of modern drug discovery and organometallic catalysis, rigid cyclic diamines are indispensable structural motifs. Among these, cis-cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) occupies a privileged space. Unlike its more flexible acyclic counterparts or the widely used cyclohexane derivatives, the cyclopentane ring restricts conformational freedom, locking the two amine groups into a precise spatial arrangement.

Understanding the precise molecular weight and structural properties of this compound is the first critical step for stoichiometric precision in complex synthesis. The dihydrochloride salt form has a molecular weight of 173.08 g/mol [1].

Quantitative Data Summary

| Property | Specification |

| IUPAC Name | cis-(1R,2S)-cyclopentane-1,2-diamine; dihydrochloride |

| CAS Number | 310872-08-3 |

| PubChem CID | 66730598 |

| Molecular Formula | C₅H₁₄Cl₂N₂ (or C₅H₁₂N₂ · 2HCl) |

| Molecular Weight | 173.08 g/mol |

| Stereochemistry | Meso compound (1R, 2S) |

| Topological Polar Surface Area | 52 Ų |

| Physical State | Solid (Bench-stable powder) |

Data corroborated via the National Center for Biotechnology Information (PubChem) [2].

Structural Causality: Why the cis Geometry and the Salt Form?

As an application scientist, I frequently see downstream failures in catalysis or API (Active Pharmaceutical Ingredient) synthesis due to poor ligand selection or degradation. The design of cis-cyclopentane-1,2-diamine dihydrochloride solves two major operational challenges:

1. The cis Advantage (The Chelation Effect): The cis (1R, 2S) configuration is a meso form. Mechanistically, this geometry forces the nitrogen lone pairs into a syn-coplanar arrangement. When acting as a bidentate ligand for transition metals (e.g., Pt, Pd, Ru), this pre-organization provides an optimal "bite angle" (typically around 80–90° depending on the metal radius). This dramatically lowers the entropic cost of complexation compared to trans-isomers, which must adopt highly strained twist-envelope conformations to chelate a single metal center.

2. The Dihydrochloride Salt Imperative: Free aliphatic diamines are notoriously difficult to handle. They are hygroscopic, prone to rapid air oxidation, and readily react with atmospheric CO₂ to form insoluble carbamates. By isolating the compound as a bis-hydrochloride salt (adding exactly 72.92 g/mol to the free base's 100.16 g/mol ), we achieve a highly crystalline, bench-stable powder. This ensures absolute stoichiometric accuracy during weighing—a non-negotiable requirement in pharmaceutical manufacturing [3].

Experimental Workflows & Methodologies

The following protocols outline the self-validating systems used to synthesize the diamine salt and subsequently activate it for metal complexation.

Protocol A: De Novo Synthesis of the Dihydrochloride Salt

The synthesis relies on stereospecific transformations to maintain the cis relationship. A critical mechanistic insight here is the double-inversion during the azidation step: an Sₙ2 displacement at both chiral centers of the cis-dimesylate (1R, 2S) yields the (1S, 2R) diazide, which is superimposable on the starting material, thus preserving the mesocis geometry.

Step-by-Step Methodology:

-

Dihydroxylation: React cyclopentene with catalytic OsO₄ and stoichiometric N-Methylmorpholine N-oxide (NMO) in an acetone/water mixture to yield cis-cyclopentane-1,2-diol. Validation: TLC should show a highly polar, KMnO₄-active spot.

-

Mesylation: Dissolve the diol in anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (Et₃N), cool to 0°C, and dropwise add 2.2 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours. Wash with 1M HCl and brine, then concentrate to yield cis-1,2-bis(mesyloxy)cyclopentane.

-

Azidation (Caution): Dissolve the dimesylate in anhydrous DMF. Add 3.0 equivalents of sodium azide (NaN₃). Heat to 80°C for 12 hours behind a blast shield. Extract with ether and wash extensively with water to remove DMF. Validation: IR spectroscopy must show a strong azide stretch at ~2100 cm⁻¹.

-

Reduction & Salt Formation: Dissolve the diazide in absolute ethanol. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with N₂ and then H₂. Stir under a hydrogen balloon for 12 hours. Filter through Celite. Immediately add 2.5 equivalents of anhydrous HCl in dioxane. Concentrate under reduced pressure to precipitate the pure cis-cyclopentane-1,2-diamine dihydrochloride .

Synthetic pathway of cis-cyclopentane-1,2-diamine dihydrochloride.

Protocol B: Activation and Platinum Complexation

To utilize the dihydrochloride salt in drug development (e.g., synthesizing analogs of oxaliplatin or targeted psychiatric heterocyclic compounds [3]), the free base must be generated in situ.

Step-by-Step Methodology:

-

Deprotonation: Suspend 1.0 mmol of cis-cyclopentane-1,2-diamine dihydrochloride (173.08 mg) in 5 mL of degassed, deionized water. Add exactly 2.0 mmol of NaOH (80.0 mg) to neutralize the HCl. Validation: The pH of the solution should shift from ~2 to ~8.

-

Metal Addition: In a separate vial, dissolve 0.95 mmol of Potassium tetrachloroplatinate(II) (K₂PtCl₄) in 5 mL of water.

-

Complexation: Dropwise add the platinum solution to the diamine solution at room temperature. Stir in the dark for 24 hours.

-

Isolation: A yellow precipitate of the cis-dichloro(cis-cyclopentane-1,2-diamine)platinum(II) complex will form. Filter, wash with cold water and ethanol, and dry under high vacuum.

Activation and application workflow of the diamine ligand.

Analytical Validation Standards

To ensure trustworthiness in your synthetic pipeline, the isolated cis-cyclopentane-1,2-diamine dihydrochloride must meet the following analytical benchmarks before deployment:

-

¹H NMR (D₂O, 400 MHz): Look for a distinct multiplet at ~3.70 ppm corresponding to the two equivalent methine protons (CH-NH₂). The cyclopentyl methylene protons will appear as complex multiplets between 1.60 and 2.20 ppm.

-

Mass Spectrometry (ESI+): While the molecular weight of the salt is 173.08 g/mol , ESI+ will strip the HCl and protonate the free base. You must look for the [M+H]⁺ peak of the free base at m/z 101.1 .

-

Elemental Analysis (CHNS): Calculated for C₅H₁₄Cl₂N₂: C, 34.70; H, 8.15; N, 16.19. Found values must be within ±0.4% to confirm the absence of trapped water or residual inorganic salts.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66730598, rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride". PubChem. Available at:[Link]

- Otsuka Pharmaceutical Co Ltd. "Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine". Google Patents (CA2811080C).

A Technical Guide to the Spectroscopic Characterization of Cyclopentane-1,2-diamine Dihydrochloride

This guide provides an in-depth analysis of the key spectroscopic data for cyclopentane-1,2-diamine dihydrochloride, a crucial building block in medicinal chemistry and materials science. As a chiral diamine, its stereoisomers, cis and trans, serve as valuable ligands in asymmetric synthesis and as precursors for a wide range of biologically active molecules. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for use in further synthetic applications.

Introduction: The Significance of Cyclopentane-1,2-diamine Dihydrochloride

Cyclopentane-1,2-diamine is a five-membered alicyclic ring bearing two amino groups on adjacent carbons. The dihydrochloride salt form enhances its stability and ease of handling. The stereochemical arrangement of the amine groups, either on the same side (cis) or opposite sides (trans) of the ring, dictates its three-dimensional structure and, consequently, its chemical and biological properties. The trans isomer, in particular, has seen a resurgence of interest due to the development of new and efficient synthetic routes, making this versatile chiral scaffold more accessible for a broad range of applications.[1][2]

This document will delve into the primary analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the expected spectral features and provide a framework for their interpretation, grounded in the fundamental principles of spectroscopy and the specific structural attributes of the molecule.

Molecular Structure and its Spectroscopic Implications

The fundamental properties of cyclopentane-1,2-diamine dihydrochloride are summarized below. The presence of two stereocenters at C1 and C2 gives rise to the cis and trans diastereomers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3][4][5][6][7][8] |

| Molecular Weight | 173.08 g/mol | [3][4][5][6][7][8] |

| CAS Number (cis) | 310872-08-3 | [3][4][5] |

| CAS Number (trans) | 99363-25-4 | [8][9] |

| Physical Form | White to yellow solid |

The dihydrochloride salt form means that both amine groups are protonated (-NH₃⁺), which significantly influences the spectroscopic data, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For cyclopentane-1,2-diamine dihydrochloride, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemical relationship between the two amino groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. For the dihydrochloride salt, the spectrum is typically acquired in a deuterated solvent such as D₂O or CD₃OD. The labile N-H protons will exchange with deuterium in D₂O, causing their signal to disappear.

Expected Chemical Shifts and Multiplicities:

-

H1, H2 (methine protons): These are the protons attached to the carbons bearing the amino groups. They are the most downfield of the aliphatic protons due to the deshielding effect of the adjacent -NH₃⁺ groups. Their chemical shift and multiplicity will be highly dependent on the stereochemistry.

-

In the trans isomer, the two methine protons are chemically and magnetically equivalent, leading to a single signal.

-

In the cis isomer, due to the plane of symmetry, the methine protons are also equivalent.

-

-

H3, H4, H5 (methylene protons): These protons on the cyclopentane ring will appear as complex multiplets further upfield. The protons at C3 and C5 will be chemically equivalent to each other, as will the two protons on C4.

Due to the conformational flexibility of the cyclopentane ring, the methylene protons often present as overlapping multiplets, which can be challenging to resolve and assign without advanced 2D NMR techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the hybridization of the carbon atoms.

Expected Chemical Shifts:

-

C1, C2 (methine carbons): These carbons, bonded to the -NH₃⁺ groups, will be the most downfield signals in the aliphatic region, typically in the range of 50-70 ppm. Due to symmetry in both cis and trans isomers, these two carbons are expected to be chemically equivalent, giving rise to a single peak.

-

C3, C5 (methylene carbons): These two carbons are equivalent by symmetry and will produce a single signal.

-

C4 (methylene carbon): This carbon will appear as a distinct signal.

The sp³ hybridized carbons of the cyclopentane ring will absorb upfield, generally below 80 ppm.[10][11] The specific chemical shifts will vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For cyclopentane-1,2-diamine dihydrochloride, the key vibrational modes are associated with the N-H bonds of the ammonium groups and the C-H and C-C bonds of the cyclopentane ring.

Key IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Description |

| 3200-2800 | N-H Stretch (ammonium) | A broad and strong absorption band is characteristic of the N-H stretching vibrations in the -NH₃⁺ group. This broadness is due to hydrogen bonding. |

| 3000-2850 | C-H Stretch (aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the cyclopentane ring. |

| ~1600 and ~1500 | N-H Bend (ammonium) | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in this region. These are often sharp and of medium to strong intensity. |

| 1470-1430 | CH₂ Scissoring | Bending (scissoring) vibrations of the methylene groups in the cyclopentane ring. |

| Below 1400 | Fingerprint Region | This region contains complex vibrations, including C-C stretching and various bending modes, that are unique to the overall structure of the molecule. |

The absence of a primary amine N-H bending vibration (around 1650-1580 cm⁻¹) and the presence of the strong, broad ammonium stretching bands confirm the formation of the dihydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like cyclopentane-1,2-diamine dihydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is required.

Expected Mass Spectrum (ESI-MS):

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free diamine or as an adduct.

-

[M+H]⁺: The free diamine (C₅H₁₂N₂) has a molecular weight of 100.16 g/mol .[12] The most abundant ion observed would likely be the protonated molecule at an m/z of 101.17.

-

[M+2H]²⁺: It is also possible to observe the dication at an m/z of 50.58.

The fragmentation of aliphatic amines in mass spectrometry is often driven by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13] This process leads to the formation of stable iminium cations.

Experimental Protocols

The following are generalized, best-practice protocols for the spectroscopic analysis of cyclopentane-1,2-diamine dihydrochloride.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use proton broadband decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

FTIR Spectroscopy Protocol

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal and good ionization efficiency.

-

Visualization of Key Data

Molecular Structure

The diagram below illustrates the chemical structure of trans-cyclopentane-1,2-diamine dihydrochloride, highlighting the key components of the molecule.

Caption: Structure of trans-cyclopentane-1,2-diamine dihydrochloride.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of cyclopentane-1,2-diamine dihydrochloride.

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of cyclopentane-1,2-diamine dihydrochloride is a critical step in its application in research and development. Through the combined use of NMR, IR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and expected spectral data to assist scientists in this process, ensuring the quality and reliability of their work with this important chemical intermediate.

References

- Bruker. (n.d.). NMR Solvent Data.

-

NIST. (n.d.). Cyclopentane, 1,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

Alqalam Journal of Medical and Applied Sciences. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-1,2-DI-(N,N-DIMETHYLAMINO)-CYCLOPENTANE. Retrieved from [Link]

-

PubChem. (n.d.). cis-Cyclopentane-1,2-diamine. Retrieved from [Link]

-

Chemical Society Reviews. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. RSC Publishing. Retrieved from [Link]

-

MilliporeSigma. (n.d.). cis-Cyclopentane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). trans-Cyclopentane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-Cyclopentane-1,2-diol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. cis-cyclopentane-1,2-diamine dihydrochloride | 310872-08-3 [chemicalbook.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. cis-Cyclopentane-1,2-diamine dihydrochloride | 310872-08-3 [sigmaaldrich.com]

- 6. Cyclopentane-1,2-diamine dihydrochloride | C5H14Cl2N2 | CID 12988586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. Trans-cyclopentane-1,2-diamine dihydrochloride 97% | CAS: 99363-25-4 | AChemBlock [achemblock.com]

- 9. 99363-25-4|trans-Cyclopentane-1,2-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. youtube.com [youtube.com]

- 11. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. cis-Cyclopentane-1,2-diamine | C5H12N2 | CID 11412654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. ukisotope.com [ukisotope.com]

- 16. chem.washington.edu [chem.washington.edu]

A Guide to Enantiomerically Pure Cyclopentane-1,2-diamine for Researchers and Drug Development Professionals